molecular formula C8H8N4O2 B1299510 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 842972-32-1

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No.: B1299510
CAS No.: 842972-32-1
M. Wt: 192.17 g/mol
InChI Key: YFTGQBVYIOJXMV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory activity against enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with varying IC50 values . These effects suggest that the compound can alter cellular processes, potentially leading to cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with the active sites of enzymes, thereby modulating their activity. For example, its inhibitory activity against TDP2 and LSD1/KDM1A is due to its ability to bind to these enzymes and prevent their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Subsequent reduction using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole, which is then cyclized with acetyl acetone to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for scale-up and cost-efficiency. The reaction conditions are typically mild, and the raw materials are relatively inexpensive and readily available .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with catalysts like Raney nickel for reductions, and various oxidizing agents for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while oxidation can produce oxides. Substitution reactions can result in a variety of substituted triazolopyrimidines .

Scientific Research Applications

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGQBVYIOJXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360642
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-32-1
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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